Lipophilicity vs. Unsubstituted Sydnone
Sydnone, 3-(dimethylamino)- exhibits a computed XLogP3-AA value of 1.7, representing a significant increase in lipophilicity compared to the unsubstituted sydnone core. While the parent sydnone structure is considerably more polar, the introduction of the dimethylamino group at the N3 position reduces polarity and enhances membrane permeability potential [1]. This property profile is distinct from 3-alkylsydnones, where lipophilicity scales linearly with alkyl chain length, and from 3-arylsydnones, which often exhibit higher LogP values but may present different metabolic liabilities [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Parent sydnone core (estimated LogP <0) vs. 3-alkylsydnones (LogP ~1-3 depending on chain length) |
| Quantified Difference | Δ ~1.7 log units vs. parent |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
The moderate lipophilicity of Sydnone, 3-(dimethylamino)- may offer a balanced profile for cell permeability and aqueous solubility, distinguishing it from more polar or highly lipophilic analogs in cellular assays.
- [1] PubChem. (2025). Sydnone, 3-(dimethylamino)-. Compound Summary CID 213964. National Center for Biotechnology Information. View Source
- [2] Kier, L.B. & Roche, E.B. (1967). Medicinal Chemistry of the Mesoionic Compounds. Journal of Pharmaceutical Sciences, 56(2), 149-168. View Source
